molecular formula C13H19N B13266413 N-Butyl-2,3-dihydro-1H-inden-1-amine

N-Butyl-2,3-dihydro-1H-inden-1-amine

Cat. No.: B13266413
M. Wt: 189.30 g/mol
InChI Key: GCIIQHJDAYRIHA-UHFFFAOYSA-N
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Description

N-Butyl-2,3-dihydro-1H-inden-1-amine (CAS 151252-99-2) is a chemical compound with the molecular formula C13H19N and a molecular weight of 189.30 g/mol . This amine belongs to the 2,3-dihydro-1H-indene scaffold, a structure of significant interest in medicinal chemistry due to its presence in compounds with confirmed neurological activity . Derivatives of 2,3-dihydro-1H-inden-1-amine, such as Rasagiline and Ladostigil, are well-established in research as irreversible monoamine oxidase B (MAO-B) inhibitors and neuroprotective agents for studying Parkinson's and Alzheimer's disease models . The compound serves as a key synthetic intermediate for researchers developing novel urea and thiourea derivatives, which have shown promise as potent antioxidants and enzyme growth inhibitors in biochemical studies . Its structural features make it a valuable building block for constructing more complex molecules aimed at investigating oxidative stress and neurodegenerative pathways. Available only for laboratory research, this product is strictly for Research Use Only and must not be used for diagnostic, therapeutic, or any other human consumption.

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

N-butyl-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C13H19N/c1-2-3-10-14-13-9-8-11-6-4-5-7-12(11)13/h4-7,13-14H,2-3,8-10H2,1H3

InChI Key

GCIIQHJDAYRIHA-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1CCC2=CC=CC=C12

Origin of Product

United States

Preparation Methods

Synthesis Steps:

  • Step 1 : Mix 2,3-dihydro-1H-1-Indanone with oxammonium hydrochloride and ethanol in a reaction flask.
  • Step 2 : Add sodium hydroxide solution and heat the mixture under reflux for a specified period.
  • Step 3 : Cool the mixture, add additional ethanol and sodium hydroxide, then introduce alumino nickel for reduction.
  • Step 4 : Filter and extract the product using methylene dichloride, followed by purification.

N-Alkylation to Form this compound

The N-alkylation of 2,3-dihydro-1H-inden-1-amine with butyl halides or butyl sulfonates can be performed in the presence of bases like triethylamine or sodium hydroxide. The reaction conditions typically involve controlling the temperature and using suitable solvents such as toluene or acetonitrile.

Synthesis Steps:

  • Step 1 : Dissolve 2,3-dihydro-1H-inden-1-amine hydrochloride in a solvent like toluene.
  • Step 2 : Add a base such as sodium hydroxide to liberate the free amine.
  • Step 3 : Introduce the butylating agent (e.g., butyl bromide or butyl sulfonate) dropwise while maintaining a controlled temperature.
  • Step 4 : Stir the mixture for several hours, then extract and purify the product.

Analysis and Purification

After synthesis, This compound can be analyzed using techniques like High-Performance Liquid Chromatography (HPLC) for purity and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation. Purification may involve recrystallization or distillation under reduced pressure.

Data Table: Synthesis Conditions for this compound

Step Reagents Solvents Conditions Yield/Purity
Preparation of 2,3-dihydro-1H-inden-1-amine Oxammonium hydrochloride, sodium hydroxide, alumino nickel Ethanol, methylene dichloride Reflux, then reduction at 50-55°C 98.64% (HPLC)
N-Alkylation Butyl bromide or butyl sulfonate, sodium hydroxide Toluene, water 20-30°C for addition, then 45-50°C for reaction 90-95% (HPLC)

Chemical Reactions Analysis

Types of Reactions

N-Butyl-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Butyl-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Butyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biological molecules, influencing their activity. The indane structure allows for interactions with hydrophobic regions of proteins and enzymes, potentially modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Ladostigil Fragment (N-(Prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine)

  • Structure : Shares the dihydroindenyl core but substitutes the butyl group with a propargyl (prop-2-yn-1-yl) moiety.
  • Activity: Functions as a dual inhibitor of acetylcholinesterase (AChE) and monoamine oxidase (MAO) A/B, critical for treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .
  • Key Difference : The propargyl group enhances MAO-B inhibition, while the butyl group in N-butyl-2,3-dihydro-1H-inden-1-amine likely prioritizes lipophilicity for blood-brain barrier penetration .

2-Arylidene-2,3-dihydro-1H-inden-1-amine Derivatives

  • Structure : Features an α,β-unsaturated carbonyl (arylidene) group conjugated to the dihydroindenyl amine.
  • Activity : Demonstrates antiproliferative, antifungal, and antibacterial properties due to the reactive arylidene group, which facilitates electron-deficient interactions with biological targets .
  • Key Difference: The arylidene group introduces planar rigidity and electrophilic character, contrasting with the flexible, non-polar butyl chain in this compound .

Urea/Thiourea Derivatives of 2,3-Dihydro-1H-inden-1-amine

  • Structure : Substitutes the butyl group with urea/thiourea moieties.
  • Activity : Exhibits potent antioxidant (IC₅₀ < 50 μM in DPPH assays) and anticancer activity, attributed to hydrogen-bonding interactions and radical scavenging .
  • Key Difference : The urea/thiourea groups enhance polarity and hydrogen-bonding capacity, unlike the hydrophobic butyl substituent .

Halogenated Derivatives (e.g., 5-Chloro-2,3-dihydro-1H-inden-1-amine)

  • Structure : Chlorine or bromine atoms at specific positions on the indene ring.
  • Key Difference : Halogenation modifies electronic properties and steric bulk, diverging from the electron-donating butyl group .

Physicochemical and Analytical Comparisons

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Analytical Data
This compound n-Butyl C₁₃H₁₉N 189.30 HPLC t₁ = 8.7 min, t₂ = 9.7 min
Ladostigil fragment Propargyl C₁₂H₁₄N 172.25 NMR δ 2.1–3.5 (propargyl protons)
5-Chloro-2,3-dihydro-1H-inden-1-amine Chloro C₉H₁₀ClN 167.64 CAS 67120-39-2
Urea derivative (4b) 4-Bromophenyl urea C₁₆H₁₄BrN₃O 352.21 IC₅₀ = 12.3 μM (DPPH assay)

Research Implications and Gaps

  • This compound is understudied compared to its analogs. Its butyl group may optimize CNS bioavailability, but pharmacological data are lacking .
  • Contrasts in Bioactivity : Propargyl and arylidene derivatives prioritize enzyme inhibition and antimicrobial activity, respectively, whereas urea/thiourea derivatives excel in antioxidant applications .
  • Synthetic Accessibility : this compound’s commercial unavailability highlights a need for scalable synthesis protocols to facilitate further research.

Biological Activity

N-Butyl-2,3-dihydro-1H-inden-1-amine is a compound of growing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H17NC_{12}H_{17}N and a molecular weight of 189.30 g/mol. Its structure features a butyl group attached to a 2,3-dihydro-1H-inden-1-amine framework, contributing to its reactivity and interaction with biological targets. The compound's amine group allows for hydrogen bonding, while the indene ring system may interact with hydrophobic pockets in proteins.

Research indicates that this compound can modulate enzyme activities and influence cellular signaling pathways. These interactions are critical for understanding its potential therapeutic effects:

  • Enzyme Modulation : The compound may act on specific enzymes, affecting their activity and leading to altered metabolic pathways.
  • Receptor Interaction : Its structural features suggest potential interactions with various receptors, which could mediate pharmacological effects.

Pharmacological Potential

Several studies have highlighted the pharmacological potential of this compound:

  • Antioxidant Activity : The compound has shown promise in scavenging free radicals, which is beneficial in protecting cells from oxidative stress.
  • Neuroprotective Effects : In animal models, it has demonstrated the ability to reduce infarct size and improve neurobehavioral outcomes following ischemic events .
  • Platelet Aggregation Inhibition : Similar compounds have exhibited significant inhibitory activity on platelet aggregation, suggesting potential applications in cardiovascular therapies .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it can be compared with other similar compounds:

Compound NameStructure FeaturesUnique Aspects
N-Methyl-2,3-dihydro-1H-inden-1-aminesMethyl group instead of butylSmaller side chain may influence reactivity
N-Ethyl-2,3-dihydro-1H-inden-1-aminesEthyl group instead of butylIntermediate steric effects compared to butyl
N-PropyldihydroindeneaminesPropyl group instead of butylVaries in lipophilicity compared to butyl

The distinct side chain length of N-butyl derivatives influences their reactivity and interactions with biological targets, potentially leading to unique pharmacological profiles.

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of related compounds and their mechanisms:

Study on Ischemic Stroke Agents

A study focused on a series of 3-n-butyl derivatives revealed that one compound exhibited superior activity in inhibiting platelet aggregation compared to established drugs like aspirin. This compound also showed significant neuroprotective effects in ischemic rat models .

Antimicrobial Activity

Another research effort evaluated various nitrogen-containing compounds for their antibacterial properties. Some derivatives demonstrated potent inhibition against Gram-positive bacteria and M. tuberculosis, indicating a broad spectrum of biological activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Butyl-2,3-dihydro-1H-inden-1-amine, and how do reaction conditions influence yield and purity?

  • Methodology : Start with the indenone precursor (e.g., 2,3-dihydro-1H-inden-1-one) and perform reductive amination using n-butylamine and a reducing agent like sodium cyanoborohydride. Catalytic hydrogenation (e.g., H₂/Pd-C) is an alternative for stereochemical control. Key parameters include solvent polarity (e.g., methanol vs. THF), temperature (25–60°C), and stoichiometric ratios of amine to ketone. Post-synthesis purification via column chromatography or recrystallization ensures high purity .
  • Validation : Monitor reaction progress using TLC and confirm final structure via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

  • Approach :

  • NMR Spectroscopy : Resolve stereochemistry and confirm substitution patterns. For example, 1^1H NMR peaks at δ 1.2–1.4 ppm indicate n-butyl chain protons, while aromatic protons appear at δ 6.5–7.5 ppm .
  • Mass Spectrometry : Use electron ionization (EI-MS) to detect molecular ion peaks (e.g., m/z ≈ 203 for C₁₃H₁₉N) and fragment patterns .
  • IR Spectroscopy : Identify amine N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .

Advanced Research Questions

Q. How does stereochemistry at the 1-position influence the biological activity of this compound derivatives?

  • Experimental Design : Synthesize enantiomers via chiral resolution (e.g., chiral HPLC with cellulose-based columns) or asymmetric catalysis (e.g., Ru-BINAP complexes). Compare their binding affinities to monoamine oxidase B (MAO-B) using enzyme inhibition assays (IC₅₀ measurements) .
  • Data Analysis : Enantiomers often show 10–100x differences in potency. For example, (R)-isomers may exhibit stronger MAO-B inhibition due to steric compatibility with the enzyme’s active site .

Q. How can researchers resolve contradictions in reported bioactivity data for indenamine derivatives?

  • Root Causes : Variability arises from differences in assay conditions (e.g., pH, temperature) or enantiomeric purity. Contradictions in MAO-B inhibition may stem from impurities in racemic mixtures .
  • Resolution :

Validate compound purity via chiral HPLC.

Standardize bioassays using positive controls (e.g., selegiline for MAO-B).

Perform dose-response curves across multiple replicates .

Q. What computational strategies predict the binding mode of this compound to MAO-B?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the amine group and MAO-B’s flavin adenine dinucleotide (FAD) cofactor.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex .
    • Validation : Compare computational results with X-ray crystallography data of MAO-B bound to similar inhibitors .

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